![molecular formula C29H28N4O4 B5728507 N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea], commonly known as MMB-4, is a synthetic compound that belongs to the class of arylalkylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes in the human body. MMB-4 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to serve as a research tool in various fields.
作用机制
MMB-4 acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the 5-HT2A receptor, MMB-4 activates a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. These changes in neuronal activity and neurotransmitter release are thought to underlie the therapeutic effects of MMB-4 in various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor by MMB-4 leads to changes in neuronal activity and neurotransmitter release, which can result in various physiological effects, such as altered mood, cognition, and perception. In addition, MMB-4 has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the major advantages of using MMB-4 in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes. However, one of the limitations of using MMB-4 in lab experiments is its potential toxicity and adverse effects. Therefore, careful consideration must be given to the dosage and administration of MMB-4 in lab experiments to minimize the risk of toxicity and adverse effects.
未来方向
There are several future directions for research on MMB-4. One potential direction is the development of new and more potent agonists of the serotonin 5-HT2A receptor based on the structure of MMB-4. Another potential direction is the investigation of the therapeutic potential of MMB-4 in the treatment of various psychiatric disorders in humans. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MMB-4, which could lead to the development of more effective and targeted therapies for psychiatric disorders.
合成方法
The synthesis of MMB-4 involves the reaction of 4-methoxyphenyl isocyanate with 4-bromo-2,5-dimethoxybenzaldehyde in the presence of sodium hydride, followed by the addition of methylamine and subsequent heating. The resulting product is then purified through column chromatography to obtain pure MMB-4.
科学研究应用
MMB-4 has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMB-4 has been used as a research tool to investigate the role of the serotonin 5-HT2A receptor in various physiological processes, such as mood regulation, cognition, and perception. In pharmacology, MMB-4 has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. In medicinal chemistry, MMB-4 has been used as a lead compound to develop new and more potent agonists of the serotonin 5-HT2A receptor.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[4-[(4-methoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-36-26-15-11-24(12-16-26)32-28(34)30-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)31-29(35)33-25-13-17-27(37-2)18-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAJRBJXXPQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-{[(4-methoxyanilino)carbonyl]amino}benzyl)phenyl]-N'-(4-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
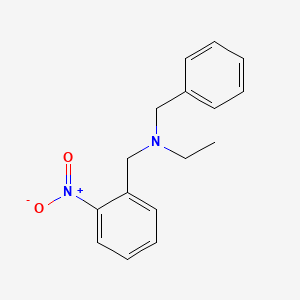
![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
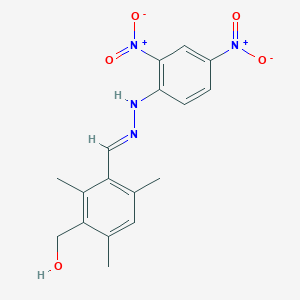

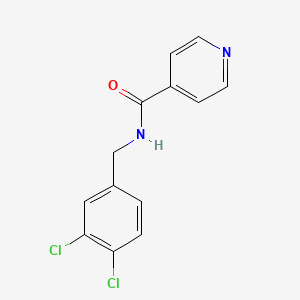
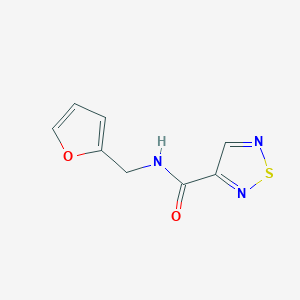
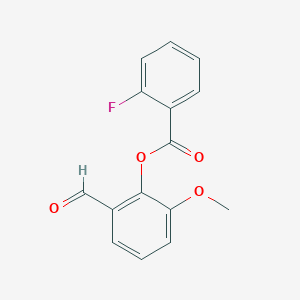
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)